![molecular formula C15H16ClN3S B2496802 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216430-26-0](/img/structure/B2496802.png)

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

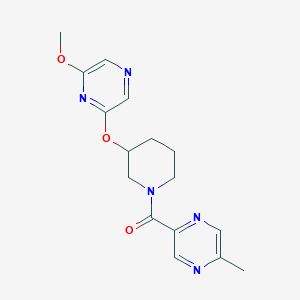

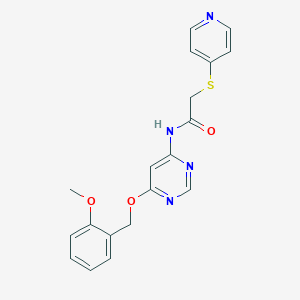

“6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . The N-3 of the pyrimidine ring in some similar compounds has been found to be protonated .

Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized using various methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

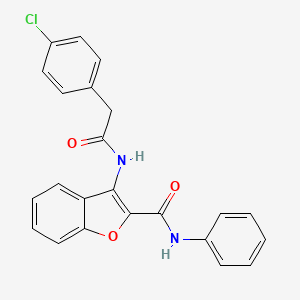

The reaction of substituted 1H-tetrazoles can undergo recyclization including cleavage of the tetrazole ring, elimination of dinitrogen, and annulation of the pyrimidinone core under one-pot conditions . This reaction tolerates basic amines and hydrazines and proceeds in high yields under mild conditions .Wissenschaftliche Forschungsanwendungen

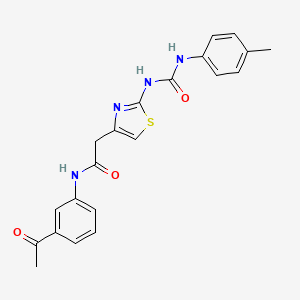

- Notably, some derivatives exhibit excellent antimycobacterial activity with minimal cytotoxicity, making them potential candidates for antitubercular drug development .

- Although the most potent compound may not have extremely low IC50 values, this class of thieno[3,2-d]pyrimidin-4-amine derivatives can serve as valuable tools to explore the mycobacterial oxidative phosphorylation pathway .

- For instance, compound 3a, containing an exo-norbornylamine moiety, exhibited high cell targeting selectivity toward human leukemia cell line HL-60 (IC50 10.9 μM). Compound 3c showed potent cytotoxic action against HL-60, KB3-1, and HCT116 tumor cells .

- The synthesis involves cyclization, heating, and reaction with various reagents, providing a diverse array of derivatives for further exploration .

Antitubercular Activity

Oxidative Phosphorylation Pathway Probe

Cytotoxicity and Selectivity

Synthetic Methods and Versatility

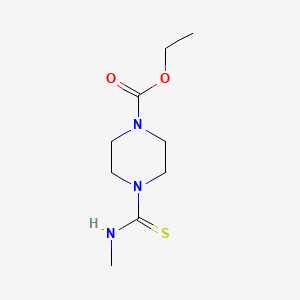

Ureido Intermediates and Ring Closure

Zukünftige Richtungen

The future directions for “6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . Additionally, the application of bicyclic and tricyclic cage-based compounds with a wide spectrum of approved pharmaceutical activities in medicinal chemistry has become more significant .

Eigenschaften

IUPAC Name |

6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLWEVXLNMPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)